molecular formula C9H12BrNO2S2 B2786967 N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide CAS No. 1333953-58-4

N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide

Cat. No.: B2786967
CAS No.: 1333953-58-4
M. Wt: 310.22
InChI Key: BOKUQIUNVXEZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide is a chemical compound with the CAS Registry Number 1333953-58-4 . It has a molecular formula of C 9 H 12 BrNO 2 S 2 and a molecular weight of 310.23 g/mol . This compound is characterized by a methanesulfonamide group linked to a 2-(3-bromophenyl)sulfanylethyl chain. It is offered with a typical purity of 95% and is recommended to be stored at room temperature (RT) . Compounds featuring bromophenyl and sulfonamide groups are of significant interest in medicinal chemistry and drug discovery research. They are frequently explored as key intermediates or building blocks in the synthesis of more complex molecules, or as potential pharmacologically active agents. Researchers may utilize this compound in developing enzyme inhibitors or in probing biological pathways. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(3-bromophenyl)sulfanylethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S2/c1-15(12,13)11-5-6-14-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKUQIUNVXEZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCSC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenyl derivatives

    Substitution: Various substituted phenyl derivatives

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features for Comparison

  • Aromatic substituents : Bromophenyl vs. thiophene, pyrimidine, or pyridyl groups.
  • Linker groups: Sulfanyl ethyl vs. aminoethyl or acetylated chains.
  • Halogenation : Bromine vs. chlorine or fluorine substituents.
  • Functional groups : Methanesulfonamide core vs. derivatives with additional modifications.

Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Commercial Status Potential Applications
N-{2-[(3-Bromophenyl)sulfanyl]ethyl}methanesulfonamide (Target) C₉H₁₁BrNO₂S₂ 325.28 3-Bromophenyl, sulfanyl ethyl linker Discontinued Enzyme inhibition, chemical synthesis
N-{2-[5-(2-Chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide (CAS 874623-42-4) C₉H₁₁ClNO₃S₂ 296.78 Thiophene ring, chloroacetyl substitution Active (Reference in ) Drug intermediates
(4-Aminophenyl)-N-[2-(pyridin-2-yl)ethyl]methanesulfonamide C₁₄H₁₇N₃O₂S 291.37 Pyridyl ethyl, aminophenyl group Available Pharmacological studies
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide C₁₆H₁₉FN₃O₃S 364.41 Pyrimidine ring, fluoro-phenyl, formyl group Cataloged () Kinase inhibitor research
N-[2-({1-[4-(Trifluoromethoxy)phenyl]ethyl}amino)ethyl]methanesulfonamide C₁₂H₁₇F₃N₂O₃S 326.34 Trifluoromethoxy phenyl, aminoethyl linker Supplier-listed () Neuropharmacology

Detailed Comparisons

Electronic and Steric Effects
  • The 3-bromophenyl group in the target compound introduces significant steric bulk and electron-withdrawing effects due to bromine’s electronegativity. This contrasts with thiophene-containing analogs (e.g., CAS 874623-42-4), where the sulfur heterocycle offers π-conjugation but less steric hindrance .
Solubility and Pharmacokinetics
  • The aminophenyl group in C₁₄H₁₇N₃O₂S () increases polarity and aqueous solubility compared to the hydrophobic bromophenyl group in the target compound .
  • Trifluoromethoxy substituents () balance lipophilicity and metabolic stability, often improving blood-brain barrier penetration in neuroactive compounds.

Biological Activity

N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H12BrN2O2S and features a sulfonamide group, which is known for its antibacterial properties. The structure consists of:

  • A methanesulfonamide group
  • A 3-bromophenyl moiety
  • An ethyl chain linking these functional groups

This unique configuration allows for various interactions with biological targets, enhancing its potential therapeutic applications.

This compound exhibits significant biological activity primarily through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which is a common mechanism for many sulfonamides. For instance, sulfonamides typically inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA) .
  • Receptor Modulation : The compound may interact with various receptors, altering their activity and influencing cellular pathways related to inflammation and cancer .

Biological Activities

  • Antibacterial Properties : Similar to other sulfonamides, this compound may exhibit antibacterial effects by interfering with folate synthesis in bacteria.
  • Anti-inflammatory Effects : Preliminary studies suggest that it could have anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines .
  • Anticancer Potential : Research indicates that compounds with similar structures can disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis .

Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Inhibition Studies : Initial findings indicate that this compound can effectively inhibit certain kinases involved in inflammatory responses, such as GSK-3β and ROCK-1 .
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .

Comparative Analysis

To better understand the unique aspects of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesBiological Activity
N-(4-bromophenyl)methanesulfonamideSimilar sulfonamide structureAntibacterial
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}methanesulfonamideContains chlorophenyl groupPotentially different pharmacological properties
N-{2-[(phenyl)sulfanyl]ethyl}methanesulfonamideLacks halogen substitutionDifferent reactivity profile

This table highlights how structural variations can influence the biological activity of sulfonamides.

Case Studies

  • Enzyme Interaction : A study showed that this compound effectively binds to GSK-3β, demonstrating an IC50 value comparable to established inhibitors. This suggests potential for development as a therapeutic agent in neurodegenerative diseases .
  • Cancer Cell Line Studies : In xenograft models, compounds structurally similar to this compound showed significant tumor size reduction, indicating its potential as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide, and what reaction conditions are critical for optimizing yield?

  • Synthesis Methodology :

  • Route 1 : React 3-bromothiophenol with ethylene diamine under nucleophilic substitution conditions to form the thioether intermediate. Subsequent sulfonylation with methanesulfonyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C yields the target compound .
  • Route 2 : Utilize Mitsunobu coupling between 3-bromophenyl mercaptan and a hydroxyethyl methanesulfonamide precursor, requiring azodicarboxylate catalysts and triphenylphosphine in anhydrous tetrahydrofuran (THF) .
    • Critical Conditions :
  • Temperature control (<10°C) during sulfonylation to minimize side reactions .
  • Use of triethylamine or pyridine as a base to neutralize HCl byproducts .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for >95% purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the sulfonamide (-SO2_2NH-) proton (δ 7.8–8.2 ppm) and the 3-bromophenyl aromatic protons (δ 7.3–7.6 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 349.98) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles between the sulfanylethyl chain and the bromophenyl ring, with C-S bond lengths averaging 1.81 Å .

Q. What are the primary functional groups in this compound, and how do they influence its reactivity in further chemical modifications?

  • Functional Groups :

  • Sulfonamide (-SO2_2NH-) : Participates in hydrogen bonding with biological targets (e.g., enzymes) and undergoes nucleophilic substitution at the sulfonyl group .
  • 3-Bromophenyl Thioether (-S-C6_6H4_4-Br) : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the thioether provides oxidation susceptibility (e.g., to sulfoxides) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data of this compound across different assay systems?

  • Data Reconciliation Approaches :

  • Assay-Specific Optimization : Adjust pH (6.5–7.4) and temperature (25–37°C) to match physiological conditions, as activity against carbonic anhydrase IX varies with assay buffers .
  • Metabolite Interference Testing : Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives) that may inhibit or enhance activity in cell-based vs. enzyme assays .
  • Dose-Response Refinement : EC50_{50} values may differ due to membrane permeability; employ logP adjustments (e.g., via prodrug strategies) to improve correlation between in vitro and in vivo data .

Q. How can computational chemistry be integrated with experimental data to predict the interaction mechanisms of this compound with biological targets?

  • Computational Workflow :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models sulfonamide binding to carbonic anhydrase active sites (Zn2+^{2+} coordination and hydrophobic pocket occupancy) .
  • MD Simulations : NAMD/GROMACS simulations (50 ns) assess stability of the ligand-protein complex, with RMSD <2.0 Å indicating favorable binding .
  • QSAR Modeling : Correlate substituent effects (e.g., bromine position) with IC50_{50} values to guide structural optimization .

Q. What methodological challenges arise in studying the metabolic stability of this compound, and how are they addressed in pharmacokinetic studies?

  • Challenges & Solutions :

  • Hepatic Metabolism : Cytochrome P450 3A4-mediated oxidation of the thioether group generates sulfoxide metabolites; use NADPH-fortified liver microsomes to quantify metabolic half-life (t1/2_{1/2}) .
  • Plasma Protein Binding : >90% binding reduces free drug concentration; employ equilibrium dialysis or ultrafiltration to measure unbound fractions .
  • Bioanalytical Validation : LC-MS/MS methods with deuterated internal standards (e.g., d4_4-methanesulfonamide) ensure accurate quantification in plasma matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.